molecular formula C10H16ClN5 B12349131 1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856096-19-9

1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12349131
CAS No.: 1856096-19-9
M. Wt: 241.72 g/mol
InChI Key: QSGNRBVKUZCYOW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride is a pyrazole-derived amine salt characterized by two pyrazole rings. The parent structure features a 1,3-dimethylpyrazole moiety linked via a methylene bridge to a 2-methylpyrazole group, with the amine at position 4 protonated as a hydrochloride salt.

Properties

CAS No.

1856096-19-9

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-10(7-14(2)13-8)11-6-9-4-5-12-15(9)3;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

QSGNRBVKUZCYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with 2-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .

Scientific Research Applications

1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

  • Core structure : Two pyrazole rings (1,3-dimethylpyrazole and 2-methylpyrazole) linked by a methylene group.
  • Functional groups : Tertiary amine (protonated as hydrochloride).
  • Molecular formula : Estimated as C₁₀H₁₆N₅·HCl (calculated molecular weight: ~242.45 g/mol).

Comparative Compounds

(a) 1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine Hydrochloride ()
  • Core structure: Single pyrazole ring with a 2-chlorophenoxy methyl substituent.
  • Functional groups : Primary amine (protonated as hydrochloride).
  • Molecular formula : C₁₀H₁₁Cl₂N₃O (260.12 g/mol) .
(b) Pyrazole Carboxamides (, e.g., 3a–3p)
  • Core structure : Dual pyrazole or pyrazole-aryl systems with carboxamide linkages.
  • Functional groups: Chloro, cyano, and aryl substituents.
  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Molecular formula: C₂₁H₁₅ClN₆O (403.1 g/mol) .
(c) Triazole-Pyrazolo-pyridine Derivatives ()
  • Core structure : Hybrid heterocycles (triazole + pyrazolo-pyridine).
  • Functional groups : Thiol, oxadiazole, and phenyl groups.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Inferred) Spectroscopic Data (Key Signals)
Target Compound Not reported Likely soluble in polar solvents (DMF, ethanol) Expected ^1H-NMR peaks: δ 2.3–2.7 (methyl groups), 7.2–8.1 (pyrazole protons)
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine HCl () Not reported Moderate solubility in chloroform/water IR: Chlorophenoxy C-O stretch (~1200 cm⁻¹); MS: [M+H]+ = 260.1
Pyrazole Carboxamides () 123–183°C Soluble in DMF, chloroform ^1H-NMR: δ 7.4–8.1 (aryl protons), 2.6–2.7 (methyl groups); MS: [M+H]+ = 403–437

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